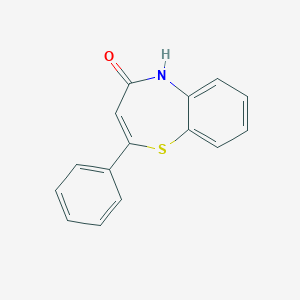

2-Phenyl-1,5-benzothiazepin-4(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5667-03-8 |

|---|---|

Molecular Formula |

C15H11NOS |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

2-phenyl-5H-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C15H11NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17) |

InChI Key |

DWHHMNUHVCUPMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C3S2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C3S2 |

Other CAS No. |

5667-03-8 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Phenyl 1,5 Benzothiazepin 4 5h One Derivatives

Impact of Substituents on Biological Activities

Influence of Phenyl Ring Substitutions (e.g., Halogens, Methoxy (B1213986) Groups)

Substituents on the phenyl ring at the 2-position of the benzothiazepine (B8601423) core significantly influence the molecule's biological profile, particularly its antimicrobial and anticancer activities. chemrevlett.commdpi.com

Halogen substitutions have been shown to enhance the biological activity of these compounds. For instance, derivatives with halogen atoms, especially fluorine, have demonstrated promising antimicrobial activity, sometimes superior to commercial drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net Specifically, fluorinated compounds have shown potent activity against various bacterial and fungal strains. researchgate.net A compound with two chlorine atoms also exhibited strong activity against Staphylococcus aureus and Candida albicans. researchgate.net The presence of a halogenated phenyl group has been identified as a key feature for good anticancer activity, an observation supported by molecular modeling simulations. mdpi.com The electron-withdrawing nature of halogens is thought to activate the ring, contributing to this enhanced activity. mdpi.com For example, the 8-chloro derivative of diltiazem (B1670644) was found to be a potent cerebral vasodilating and antihypertensive agent. nih.gov

Methoxy groups also play a crucial role in modulating the biological response. Compounds with p-methoxy substitutions have shown significant antibacterial and antifungal properties. wisdomlib.org In studies on tyrosinase inhibitors, the introduction of a methoxy group at the meta and para positions of the phenyl ring dramatically increased inhibitory activity, making the compound significantly more potent than the standard kojic acid. acs.org The presence of methoxy groups on the phenyl ring has also been linked to potent α-glucosidase inhibitory activity. chemrevlett.com

Below is a data table summarizing the impact of phenyl ring substitutions on antimicrobial activity.

| Compound ID | Phenyl Ring Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |

| BT5 | Fluorine | Escherichia coli | 0.4 | researchgate.net |

| BT6 | Fluorine | Various strains | 0.4 | researchgate.net |

| BT3 | Two Chlorine atoms | Staphylococcus aureus | 0.4 | researchgate.net |

| BT3 | Two Chlorine atoms | Candida albicans | 1.6 | researchgate.net |

Role of Substituents at Positions 2, 3, 7, and 8

Modifications at various positions of the 1,5-benzothiazepine (B1259763) skeleton have been explored to understand their effect on biological activities.

Position 2: The substitution at the C2 position is critical. A thiazole (B1198619) ring at C2 has been suggested to be a pharmacophore for antimicrobial activity in related 1,5-benzodiazepine derivatives. rsc.org Furthermore, the nature of the aryl group at position 2 significantly impacts activity. Halogenated phenyl substitutions at this position have been found to markedly improve anticancer activity. mdpi.com

Position 3: In studies of 1,5-benzodiazepines, a COOC2H5 group at the C3 position was identified as the optimal substituent for maintaining antimicrobial activities at low concentrations. rsc.org

Positions 7 and 8: Substitutions on the fused benzene (B151609) ring (positions 6, 7, 8, and 9) also play a significant role. For instance, in a series of diltiazem analogs, an 8-chloro substituent resulted in the most potent compound for cerebral vasodilating and antihypertensive activity. nih.gov Another study investigated 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones with various substituents like alkyl, alkoxy, and alkylthio groups on the fused benzene ring. An 8-methyl substituted derivative was selected for further studies due to its potent inhibition of platelet aggregation. nih.gov

Effect of Substitutions at Nitrogen (N5) and Carbon (C3) Positions

Substitutions at the nitrogen atom at position 5 (N5) and the carbon at position 3 (C3) have been shown to influence the pharmacological properties of 1,5-benzothiazepin-4(5H)-ones.

Alkylation at the N5 position with different alkyl halides has been a common strategy to generate novel derivatives. growingscience.comresearchgate.net For example, the synthesis of potent antiangiogenic and antioxidant agents involved the alkylation of a 1,5-benzothiazepin-4(5H)-one core at the N5 position. growingscience.com

At the C3 position, the introduction of substituents has been shown to be important for activity. For example, (-)-cis-3-Acetoxy-5-[2-(di-methylamino) ethyl]-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one was identified as a potent inhibitor of platelet aggregation, highlighting the role of the acetoxy group at C3. nih.gov In related benzodiazepine (B76468) structures, an ester group at C3 was found to be favorable for antimicrobial activity. rsc.org

Stereochemical Influence on Biological Efficacy

The stereochemistry of the 1,5-benzothiazepine core is a critical determinant of its biological activity. The chiral centers, often at positions 2 and 3, give rise to different stereoisomers which can exhibit significantly different pharmacological profiles.

For instance, the cardiovascular drug diltiazem has a specific cis-(2S, 3S) configuration which is essential for its calcium channel blocking activity. nih.gov Studies on diltiazem analogs have consistently shown that the stereochemistry is crucial for their vasodilating and hypotensive effects. nih.gov The (+)-cis isomer is generally the more active form. nih.gov

In the development of platelet aggregation inhibitors, the (-)-cis configuration of a 3-acetoxy-1,5-benzothiazepin-4(5H)-one derivative was found to be the more potent stereoisomer. nih.gov This underscores the importance of stereochemical considerations in the design of new 1,5-benzothiazepine-based therapeutic agents. The specific three-dimensional arrangement of the substituents dictates the interaction with the biological target, leading to variations in efficacy among different stereoisomers.

Molecular Features Critical for Target Interaction Specificity

The interaction of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives with their biological targets is governed by specific molecular features that contribute to their binding affinity and specificity.

Key structural elements that have been identified as important for biological activity include the 2-alkoxycarbonyl group, the 4-para-substituted phenyl ring, and the C=N double bond. globethesis.com The presence of these groups is considered crucial for the antifungal activity of certain derivatives. globethesis.com

For antimicrobial activity, substituents on the phenyl rings have a significant effect. nih.gov The presence of electron-withdrawing groups, such as halogens, on the phenyl ring at position 2 can enhance anticancer activity. mdpi.com Molecular docking studies have shown that these halogenated derivatives can form favorable hydrophobic binding interactions with target proteins. mdpi.com

Mechanistic Investigations and in Vitro Biological Target Profiling of 2 Phenyl 1,5 Benzothiazepin 4 5h One Analogues

Modulation of Neurotransmitter Systems and Receptor Interactions

Analogues of 2-phenyl-1,5-benzothiazepin-4(5H)-one have been shown to interact with several neurotransmitter systems. These interactions are primarily centered on cholinergic and peptidergic receptors, demonstrating a range of affinities and selectivities that are highly dependent on the specific structural modifications of the benzothiazepine (B8601423) core.

The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), exerts its effects through GABAA receptors, which possess a distinct allosteric binding site for benzodiazepines. While direct modulation of the GABAergic system by this compound itself is not extensively documented, research into structurally related fused benzothiazepine systems has explored this potential.

Specifically, the synthesis of imidazo[2,1-d] nih.govresearchgate.netbenzothiazepines, which are derivatives of the core 1,5-benzothiazepine (B1259763) structure, has been undertaken to evaluate their affinity for the benzodiazepine (B76468) receptor. In these studies, certain compounds were assessed for their ability to displace [3H]Flunitrazepam, a classic benzodiazepine ligand, from its binding site on bovine brain membrane proteins. A number of these fused benzothiazepine derivatives demonstrated notable affinity, with Ki values reaching the nanomolar range. For instance, one particular compound in a studied series exhibited a Ki of 43.00 nM. The GABA-ratio determined for these active compounds suggested that their mode of action could be that of an antagonist or a partial agonist at the benzodiazepine site. These findings indicate that modification of the 1,5-benzothiazepine scaffold can produce molecules that interact with the GABAA receptor complex, suggesting a potential, though indirect, pathway for modulating GABAergic neurotransmission.

A significant area of investigation for this compound analogues has been their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are classified into five subtypes (M1-M5). 7tmantibodies.comwikipedia.org These receptors are crucial G protein-coupled receptors involved in a multitude of physiological functions. 7tmantibodies.com

Notably, the cis-2,3-dihydro-3-(4-methyl-1-piperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one series of compounds has been extensively studied. The (-) enantiomer, known as BTM-1086, was found in functional and binding experiments to be a potent antagonist with high affinity for all three major peripheral muscarinic receptor subtypes: M1 (guinea-pig cortex), M2 (guinea-pig heart), and M3 (guinea-pig salivary glands). nih.gov In contrast, its corresponding (+) enantiomer, BTM-1041, displayed very low antimuscarinic potency, highlighting a significant stereoselectivity at these receptors. nih.gov The affinity of BTM-1086 (pKi) was found to be high and relatively consistent across the M1, M2, and M3 subtypes, suggesting a lack of significant subtype selectivity, contrary to some earlier reports that had proposed it as an M1-selective antagonist. nih.govnih.gov The butylbromide derivative of BTM-1086, known as BTM-1073, was also identified as an M1-selective antagonist. nih.gov

The binding affinities (pKi) of BTM-1086 for the M1, M2, and M3 muscarinic receptor subtypes are detailed in the table below.

| Compound | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) |

| BTM-1086 | 8.31 | 8.82 | 9.15 |

| Data sourced from functional and binding experiments on guinea-pig tissues. nih.gov |

The interactions of this compound analogues with the broader class of acetylcholine receptors are primarily defined by their effects on the muscarinic subtypes, as discussed above. Acetylcholine is a critical neurotransmitter that binds to both muscarinic and nicotinic receptors. researchgate.net The available research on this class of benzothiazepines has focused almost exclusively on their antagonism at mAChRs.

The compound BTM-1086 serves as a key example of a competitive antagonist at muscarinic acetylcholine receptors. nih.gov Its high affinity for M1, M2, and M3 subtypes demonstrates a significant interaction with the cholinergic system. nih.gov This antagonism is stereoselective, with the (-) enantiomer being orders of magnitude more potent than the (+) enantiomer, indicating a highly specific interaction with the receptor's binding pocket. nih.gov These findings establish that specific derivatives of this compound can act as powerful modulators of cholinergic neurotransmission through their activity at muscarinic receptor sites.

Bradykinin (B550075) receptors, specifically the B1 and B2 subtypes, are G protein-coupled receptors that mediate inflammatory and pain responses. medchemexpress.comnih.gov The 1,5-benzothiazepinone scaffold has been successfully incorporated as a peptidomimetic element in the design of novel bradykinin receptor ligands.

Research has described a potent bradykinin B2 receptor agonist, JMV1116, which was developed by incorporating a (3S)-amino-5-(carbonylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (D-BT) moiety. This demonstrated that the D-BT structure could effectively mimic a dipeptide component of natural bradykinin ligands.

Further investigation into this scaffold led to the characterization of bradykinin receptor antagonists. By modifying the parent agonist compound (JMV1116) through the deletion of the C-terminal arginine residue, a new analogue was created. This resulting compound was found to bind with high affinity to both the human cloned B1 receptor and the B2 receptor, acting as a dual antagonist. This finding is particularly notable as B2 receptor antagonists typically require a C-terminal arginine for high-affinity binding. Subsequent modifications to this benzothiazepine-containing analogue resulted in derivatives with selective, picomolar affinity for the B1 receptor.

The binding affinities of the dual-acting analogue are presented below.

| Receptor Subtype | Binding Affinity (nM) |

| Bradykinin B1 Receptor | 83 |

| Bradykinin B2 Receptor | 4.4 |

Ion Channel Modulation

The 1,5-benzothiazepine class of compounds is perhaps most widely recognized for its interaction with ion channels, particularly voltage-gated calcium channels. This activity is central to the pharmacological profile of clinically used drugs based on this scaffold.

Analogues of this compound are known to function as calcium channel blockers, a property established through both biological evaluation in vascular tissues and specific electrophysiological techniques. These compounds primarily target L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into smooth muscle and cardiac cells.

The synthesis of various 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters has been a fruitful area of research. These compounds were designed based on the structures of established calcium channel blockers like dihydropyridines and diltiazem (B1670644) (a well-known benzothiazepine). Radioligand binding studies confirmed that these novel benzothiazepine analogues interact competitively at the calcium channel. For instance, an analogue with a free nitrogen atom was shown to bind to the dihydropyridine (B1217469) binding site. In contrast, when this nitrogen was alkylated with a (dimethylamino)ethyl group—a structural feature present in diltiazem—the resulting molecule interacted competitively with both the diltiazem and dihydropyridine binding sites.

Structure-activity relationship studies have revealed that substitutions on the phenyl ring significantly impact potency. The introduction of a 2-nitro substituent on the phenyl ring of a 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic ester resulted in the most potent compound in one series, demonstrating significant in vitro activity.

| Compound Derivative | In Vitro Activity (IC50) |

| 2-nitro derivative | 0.3 µM |

This demonstrates that the 2-phenyl-1,5-benzothiazepine-4(5H)-one framework is a versatile starting point for designing potent calcium channel blockers that can be tailored to interact with specific binding sites on the L-type calcium channel.

Mitochondrial Sodium/Calcium Exchanger Inhibition

The mitochondrial sodium-calcium (Na+/Ca2+) exchanger (NCLX) plays a crucial role in maintaining cellular calcium homeostasis. Certain benzothiazepine analogues have been identified as inhibitors of this transporter.

A notable analogue, CGP-37157, which is a 7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, has been extensively used as an experimental tool to investigate the role of mitochondrial Na+/Ca2+ exchange. In studies on isolated heart mitochondria, CGP-37157 demonstrated potent, selective, and specific inhibition of the mitochondrial Na+/Ca2+ exchanger. The inhibitory activity was found to be dose-dependent, with a reported IC50 value of 0.36 µM. nih.gov Further investigations showed that at concentrations up to 10 µM, this compound did not significantly affect the Na+/Ca2+ exchanger or Na+/K+-ATPase in the sarcolemma, nor the Ca2+-ATPase in the sarcoplasmic reticulum, highlighting its selectivity for the mitochondrial transporter. nih.gov

In the context of neuronal cells, which express various isoforms of the plasmalemmal Na+/Ca2+ exchanger (NCX), CGP-37157 was found to inhibit the plasmalemmal NCX activity in cerebellar granule cells with an IC50 of 13 µM, though it did not affect NCKX (K+-dependent) activity. chemrevlett.com This suggests that the effects of this benzothiazepine analogue on neuronal calcium balance may involve actions on both mitochondrial and specific plasmalemmal exchangers. chemrevlett.com

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| CGP-37157 | Mitochondrial Na+/Ca2+ Exchanger (Heart) | 0.36 | nih.gov |

| CGP-37157 | Plasmalemmal Na+/Ca2+ Exchanger (NCX) (Neuronal) | 13 | chemrevlett.com |

Enzyme and Protein Inhibition Studies

Analogues of this compound have been evaluated for their inhibitory potential against a variety of enzymes, revealing a broad spectrum of biological activity.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes. A series of 2,3-dihydro-1,5-benzothiazepine derivatives have demonstrated significant in vitro inhibitory activity against α-glucosidase. nih.govesmed.org In one study, a library of fourteen analogues (1B–14B) was synthesized and tested, showing a potent inhibitory range with IC50 values from 2.62 ± 0.16 to 10.11 ± 0.32 µM. nih.govesmed.org These values were considerably more potent than the standard drug acarbose (B1664774) (IC50 = 37.38 ± 1.37 µM) used in the same study. nih.govesmed.org Kinetic analysis of the most active compounds from this series indicated a competitive mode of inhibition. nih.govesmed.org

| Compound Series | Target Enzyme | IC50 Value Range (µM) | Standard (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|---|

| 2,3-Dihydro-1,5-benzothiazepines (1B-14B) | α-Glucosidase | 2.62 ± 0.16 to 10.11 ± 0.32 | 37.38 ± 1.37 | nih.govesmed.org |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. The 1,5-benzothiazepine scaffold has been explored for its potential as a cholinesterase inhibitor. nih.gov Studies have shown that certain 2,3-dihydro-1,5-benzothiazepine derivatives act as mixed inhibitors of both AChE and BChE. researchgate.net The inhibitory potency appears to be influenced by the substitution pattern on the phenyl ring. For instance, it was observed that 3'-hydroxy substituted benzothiazepines exhibited a stronger affinity for both enzymes compared to unsubstituted or 2'-hydroxy substituted analogues. researchgate.net

Specifically, a benzofuran-1,5-benzothiazepine hybrid series showed selective inhibitory effects for BChE, with IC50 values ranging from 1.0 ± 0.01 to 72 ± 2.8 µM. chemrevlett.com Within this series, compounds featuring a methoxy (B1213986) group demonstrated the highest BChE inhibition, with IC50 values as low as 1.0 µM, which was more potent than the standard donepezil (B133215) (IC50 = 2.63 ± 0.28 µM) in the same assay. chemrevlett.com Another related analogue, 2,3-dihydro-2-(thiophen-2-yl)benzo[b] chemrevlett.comnih.govthiazepin-4-yl)phenol, showed inhibitory potential against both enzymes with IC50 values of 5.9 µM for AChE and 6.8 µM for BChE. chemrevlett.com

| Compound Class/Analogue | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2,3-dihydro-2-(thiophen-2-yl)benzo[b] chemrevlett.comnih.govthiazepin-4-yl)phenol | AChE | 5.9 | chemrevlett.com |

| BChE | 6.8 | chemrevlett.com | |

| Benzofuran-1,5-benzothiazepine hybrids (methoxy-substituted) | BChE | 1.0 | chemrevlett.com |

Thrombin is a key serine protease involved in the blood coagulation cascade. A review of the scientific literature did not yield specific studies investigating the direct inhibitory activity of this compound analogues against thrombin. Research on thrombin inhibitors has primarily focused on other chemical scaffolds. nih.govnih.gov

Histidine decarboxylase (HDC) is the enzyme responsible for the synthesis of histamine, while L-aromatic amino acid decarboxylase (AADC) is involved in the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin. Based on the reviewed literature, there is no specific research available on the inhibitory effects of this compound analogues on either histidine decarboxylase or L-aromatic amino acid decarboxylase. esmed.orgwikipedia.orgnih.govwikipedia.org The development of inhibitors for these enzymes has been concentrated on other classes of compounds. esmed.orgwikipedia.orgnih.govwikipedia.org

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme in the tyrosine catabolism pathway and is a target for certain herbicides and therapeutics. A review of the available scientific literature did not identify studies focused on the inhibition of HPPD by compounds with the this compound core structure. The known inhibitors of HPPD belong to different chemical classes, such as triketones and pyrazolones. nih.govunl.edu

Dimethylglycine Dehydrogenase (DMGDH) Inhibition

Currently, there is a lack of specific research in publicly available scientific literature detailing the inhibitory effects of this compound or its analogues on Dimethylglycine Dehydrogenase (DMGDH).

Angiotensin-Converting Enzyme (ACE) Inhibition

Analogues of this compound have been investigated for their potential to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. Chiral 1,5-benzothiazepines prepared from cysteine have demonstrated notable in vitro ACE inhibitory activity. One particular compound in this series exhibited a potent IC50 value of 2.95 nM. nih.gov

Further structural modifications, such as the incorporation of a tetrazole ring into the 1,5-benzothiazepine framework, have also yielded potent ACE inhibitors. A series of tetrazole-containing 1,5-benzothiazepines demonstrated strong ACE inhibitory activity, with some derivatives possessing methoxy and chloro groups at the para position of the phenyl ring showing the strongest inhibition. jchemlett.com The IC50 values for two of the most active compounds in this series were reported to be 9.0 µM and 7.0 µM, respectively, which were more potent than the standard drug, captopril, under the same experimental conditions. jchemlett.com

Table 1: ACE Inhibitory Activity of Selected 1,5-Benzothiazepine Analogues

| Compound Type | Modification | IC50 Value | Reference |

|---|---|---|---|

| Chiral 1,5-benzothiazepine | Prepared from cysteine | 2.95 nM | nih.gov |

| Tetrazole-containing 1,5-benzothiazepine | para-Methoxy substituent | 9.0 µM | jchemlett.com |

| Tetrazole-containing 1,5-benzothiazepine | para-Chloro substituent | 7.0 µM | jchemlett.com |

Antiplatelet Activity Mechanisms (e.g., inhibition of aggregation)

The antiplatelet activity of 1,5-benzothiazepine analogues has been a subject of interest, with investigations into their mechanisms of action. While direct studies on this compound are limited, research on structurally related compounds provides insights. For instance, a novel guanidine (B92328) derivative, KR-32570, demonstrated significant inhibition of washed rabbit platelet aggregation induced by various agonists, including collagen, thrombin, and arachidonic acid. nih.gov Its antiplatelet activity is thought to be mediated by inhibiting the release of arachidonic acid, thromboxane (B8750289) A2 (TXA2) synthase, the mobilization of cytosolic Ca2+, and the Na+/H+ exchanger-1. nih.gov

Another study on a benzopyran-2-one derivative, RC414, which shares some structural similarities, revealed that its antiplatelet effect is exerted by increasing intracellular cAMP levels through the specific inhibition of cAMP high-affinity phosphodiesterase and by increasing nitric oxide formation. nih.gov These findings suggest that the antiplatelet mechanisms of 1,5-benzothiazepine analogues could involve multiple pathways, including the inhibition of key enzymes in platelet activation and signaling.

Antispasmodic Actions in Isolated Tissues

Detailed studies specifically investigating the antispasmodic actions of this compound and its close analogues in isolated tissues are not extensively reported in the current body of scientific literature.

Antiangiogenic and Antioxidant Properties (In Vitro Studies)

Several novel 1,5-benzothiazepin-4(5H)-one derivatives have been synthesized and evaluated for their antiangiogenic and antioxidant properties. In a shell-less chorioallantoic membrane (CAM) assay, a number of these compounds exhibited very good inhibition of capillary proliferation, demonstrating their antiangiogenic potential. jocpr.comgrowingscience.com

The in vitro antioxidant activities of these compounds have been assessed using various assays, including diphenylpicrylhydrazine (DPPH) and nitric oxide (NO) radical scavenging assays. jocpr.com Some derivatives showed significant free-radical scavenging activities. For instance, one study reported IC50 values for a series of compounds in the DPPH assay ranging from 118.3 to 179.9 µg/mL and in the NO assay from 83.4 to 106.4 µg/mL. jocpr.com Another series of analogues also demonstrated excellent free-radical scavenging in a metal ion-chelating assay, with some compounds showing more potent NO radical scavenging properties than the standard antioxidant butylated hydroxytoluene (BHT). growingscience.com

Table 2: In Vitro Antioxidant Activity of 1,5-Benzothiazepin-4(5H)-one Analogues

| Compound | DPPH Scavenging IC50 (µg/mL) | NO Scavenging IC50 (µg/mL) | Reference |

|---|---|---|---|

| 9c | 118.3 | 83.4 | jocpr.com |

| 9a | 138.4 | 99.2 | jocpr.com |

| 9d | 162.3 | 98.76 | jocpr.com |

| 9e | 168.7 | 103.2 | jocpr.com |

| 9b | 174.3 | 106.4 | jocpr.com |

| BHT (Standard) | 51.79 | 121.48 | jocpr.com |

Antiviral Activity (e.g., HIV-1 Induced Cytopathicity)

The benzothiazepine scaffold has been explored for its potential antiviral activity, particularly against the human immunodeficiency virus type 1 (HIV-1). While research on this compound is not extensive, related structures have shown promise. For example, a benzamide (B126) derivative, AH0109, exhibited potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 µM in HIV-1-susceptible CD4(+) C8166 T cells. nih.gov Mechanistic studies revealed that this compound significantly inhibits both HIV-1 reverse transcription and viral cDNA nuclear import. nih.gov

Furthermore, derivatives of 1,2,5-benzothiadiazepine, which are structurally related to 1,5-benzothiazepines, have been synthesized and tested as novel HIV-1 inhibitors. nih.gov Certain bicyclic derivatives in this class were found to be more potent and less cytotoxic than their tricyclic counterparts. nih.gov These findings indicate that the broader class of benzothiazepines and related heterocyclic systems are a viable starting point for the development of new anti-HIV agents.

Antimicrobial and Antifungal Activity

A number of novel 1,5-benzothiazepine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities against a range of pathogenic bacteria and fungi. In one study, a series of compounds were tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Proteus vulgaris, and fungal strains like Aspergillus niger and Candida albicans. researchgate.net

The results indicated that compounds with halogen substitutions showed promising activity. For instance, a fluorinated derivative (BT6) exhibited superior antimicrobial activity compared to the standard drugs ciprofloxacin (B1669076) and fluconazole, with a minimum inhibitory concentration (MIC) of 0.4 µg/mL against most of the tested strains. researchgate.net Another fluorinated compound (BT5) was particularly effective against E. coli with an MIC of 0.4 µg/mL. researchgate.net A derivative containing two chlorine atoms (BT3) also showed potent activity against S. aureus (MIC 0.4 µg/mL) and C. albicans (MIC 1.6 µg/mL). researchgate.net These results highlight the potential of the 1,5-benzothiazepine scaffold in the development of new antimicrobial and antifungal agents.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected 1,5-Benzothiazepine Derivatives

| Compound | Staphylococcus aureus | Escherichia coli | Proteus vulgaris | Aspergillus niger | Candida albicans | Reference |

|---|---|---|---|---|---|---|

| BT3 (dichloro) | 0.4 | - | - | - | 1.6 | researchgate.net |

| BT5 (fluoro) | 0.8 | 0.4 | 0.8 | 0.8 | - | researchgate.net |

| BT6 (fluoro) | 0.4 | 0.8 | 0.4 | 0.4 | 0.4 | researchgate.net |

| Ciprofloxacin | - | - | - | - | - | researchgate.net |

| Fluconazole | - | - | - | - | - | researchgate.net |

Sympathetic Nervous System Modulation (Preclinical Studies)

Derivatives of the 1,5-benzothiazepine core structure have been investigated for their effects on the cardiovascular system, with some actions attributed to modulation of the sympathetic nervous system. nih.gov Preclinical studies have shown that these compounds can interact with components of this system, such as adrenergic receptors, leading to effects like vasodilation. researchgate.net

One notable analogue, 3-acetoxy-2,3-dihydro-5-[2-(diethylamino)ethyl]-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride (CRD-401), demonstrated potent coronary vasodilator effects in anesthetized dogs. researchgate.net The mechanism of this vasodilation was explored in relation to various pharmacological blockers. The d-cis-isomer of this compound was identified as the most potent stereoisomer, producing a significant increase in coronary blood flow without a corresponding increase in myocardial oxygen consumption. researchgate.net This suggests a mechanism that may involve direct action on vascular smooth muscle or modulation of autonomic inputs. While many 1,5-benzothiazepines are recognized as calcium channel antagonists, their interactions with the sympathetic nervous system highlight a broader and more complex pharmacological profile. bohrium.com

Further research into other analogues has pointed towards activity at various G-protein coupled receptors, which are integral to sympathetic signaling. nih.gov For instance, certain benzazepine derivatives, which share structural similarities, have been found to possess neuroleptic-like activity, potentially through antidopaminergic properties, indicating an interaction with receptors central to sympathetic and central nervous system function. nih.gov

Table 1: Preclinical Sympathetic Nervous System Activity of a 1,5-Benzothiazepine Analogue

| Compound | Model | Observed Effect | Potency | Reference |

|---|

Folate Receptor Beta Interaction

The folate receptor beta (FRβ) is a cell surface protein that binds and mediates the delivery of folate and its derivatives into cells. drugbank.com It is overexpressed in certain pathological conditions, including on immunosuppressive macrophages in the tumor microenvironment, making it a target for directed therapies. nih.gov

While the direct interaction of this compound itself with FRβ is not extensively documented in publicly available research, the broader class of heterocyclic compounds is under investigation for receptor-targeted applications. google.com The principle involves using a ligand that specifically binds to a receptor like FRβ to deliver a payload or modulate cellular activity. google.com

The interaction with FRβ is highly specific. The receptor binds folate with high affinity at neutral pH and releases it in the acidic environment of endosomes following internalization. drugbank.com Research into FRβ focuses on exploiting its limited expression in normal tissues and overexpression in disease states. nih.govnih.gov For a compound to interact effectively with FRβ, it would need to possess structural motifs that allow for high-affinity binding to the receptor's active site. The development of conjugates, where a folate moiety is linked to another active molecule, is a common strategy to achieve targeted delivery to FRβ-expressing cells. nih.gov Although direct binding data for 1,5-benzothiazepine analogues is scarce, their chemical scaffold presents a foundation for designing novel ligands that could potentially be targeted to this receptor.

Table 2: Characteristics of Folate Receptor Beta (FRβ)

| Feature | Description | Reference |

|---|---|---|

| Name | Folate receptor beta (FRβ) | drugbank.com |

| Function | Binds folate and mediates its transport into cells. | drugbank.com |

| Mechanism | High affinity binding at neutral pH, release at acidic pH post-endocytosis. | drugbank.com |

| Expression | Limited in healthy tissues; overexpressed in some cancers and on activated macrophages. | nih.gov |

| Therapeutic Relevance | Target for delivering drugs to specific cell populations. | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenyl 1,5 Benzothiazepin 4 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For 2-Phenyl-1,5-benzothiazepin-4(5H)-one, NMR spectra reveal the key structural features of the benzothiazepine (B8601423) core and the phenyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-aryl-1,5-benzothiazepine derivatives typically exhibits characteristic signals for the protons of the seven-membered thiazepine ring and the aromatic protons. The methylene (B1212753) protons (-CH₂-) at the C3 position often appear as a complex multiplet due to their diastereotopic nature. The proton at the C2 position, adjacent to the phenyl group, typically resonates as a doublet of doublets. The aromatic protons of the fused benzene (B151609) ring and the C2-phenyl group appear in the downfield region, often as overlapping multiplets. drugapprovalsint.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances include the carbonyl carbon (C=O) of the lactam ring, which is typically observed in the range of 160-170 ppm. The carbons of the phenyl group and the fused benzene ring resonate in the aromatic region (approximately 115-150 ppm). The C2 and C3 carbons of the thiazepine ring show characteristic signals in the aliphatic region. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~165.0 |

| C2-H | Doublet of doublets | ~60.0 |

| C3-H₂ | Multiplet | ~38.0 |

| Aromatic-H (Fused Ring) | Multiplet | ~120-140 |

| Aromatic-H (Phenyl Group) | Multiplet | ~125-145 |

| Aromatic-C (Quaternary) | - | ~123-150 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are representative based on closely related structures. drugapprovalsint.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed around 1650-1690 cm⁻¹. The N-H stretching vibration of the amide appears as a band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings are found around 3000-3100 cm⁻¹, while the C-S stretching vibration is weaker and appears at lower wavenumbers. scielo.org.zamdpi.com The C=N stretching of the benzothiazepine ring is observed between 1590-1610 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The C=O and C-S stretching vibrations are also Raman active and can be used to confirm the presence of these functional groups.

Interactive Data Table: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (amide) | Stretching | 1650 - 1690 |

| C=N | Stretching | 1590 - 1610 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₅H₁₃NOS), the expected molecular weight is approximately 255.34 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the thiazepine ring and the loss of small molecules or radicals. The study of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. The presence of tautomeric forms can sometimes be inferred from the mass spectrum, as different tautomers may exhibit distinct fragmentation patterns under mass spectrometric conditions. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system, which includes the fused benzene ring, the carbonyl group, and the phenyl group, gives rise to strong π→π* absorptions, typically in the range of 200-400 nm. The n→π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms of the carbonyl group, is generally weaker and may appear as a shoulder on the main absorption bands. scielo.org.zaderpharmachemica.com The solvent can influence the position of these absorption maxima.

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Tautomerism Studies via Spectroscopic Methods

This compound has the potential to exist in different tautomeric forms, primarily through keto-enol or lactam-lactim tautomerism. The predominant form is the keto (lactam) tautomer, but the enol (lactim) form may exist in equilibrium.

Spectroscopic methods are essential for investigating this tautomeric equilibrium:

NMR Spectroscopy: The presence of tautomers in solution can be detected by NMR, as different tautomers will give rise to distinct sets of signals. For example, the enol form would show a signal for a hydroxyl (-OH) proton and a C=C double bond in the ¹H and ¹³C NMR spectra, respectively, which would be absent in the keto form. numberanalytics.commdpi.com

IR Spectroscopy: The keto form is characterized by a strong C=O stretching band, while the enol form would exhibit an O-H stretching band and a C=C stretching band at different frequencies. numberanalytics.com

UV-Vis Spectroscopy: Tautomers often have different conjugated systems and thus different electronic transitions, leading to distinct absorption spectra. Changes in the UV-Vis spectrum with solvent polarity or pH can indicate a shift in the tautomeric equilibrium. mdpi.comrsc.org

Studies on the closely related 1,5-benzodiazepine systems have shown that the keto forms are generally more stable, but the tautomeric equilibrium can be influenced by the solvent and the substitution pattern on the ring. nih.gov

Computational and Theoretical Chemistry Approaches in 2 Phenyl 1,5 Benzothiazepin 4 5h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about their interaction.

Binding Affinity Predictions

Molecular docking simulations have been instrumental in predicting the binding affinities of 2-phenyl-1,5-benzothiazepin-4(5H)-one derivatives to various biological targets. These predictions are often expressed as binding energies, with lower values indicating a more stable and favorable interaction. For instance, studies on 1,5-benzothiazepine (B1259763) derivatives targeting Glucosamine-6-phosphate synthase (G6PS), a key enzyme in bacteria and fungi, have shown promising binding energies ranging from -7.35 to -9.99 kcal/mol nih.gov. Similarly, in the context of anticancer research, docking studies of 1,5-benzothiazepine derivatives with adenosine kinase revealed binding energies between -7.65 and -2.68 kcal/mol nih.gov. Another study focusing on Zika virus helicase inhibitors found that 1,5-benzothiazepine chalcone (B49325) derivatives exhibited binding free energy values of -4.6490 and -4.9291 kcal/mol semanticscholar.org. These computational predictions are crucial for identifying promising lead compounds for further experimental validation.

Table 1: Predicted Binding Affinities of 1,5-Benzothiazepine Derivatives from Molecular Docking Studies

| Target Protein | Ligand Type | Binding Energy (kcal/mol) |

|---|---|---|

| Glucosamine-6-phosphate synthase (G6PS) | 1,5-Benzothiazepine derivatives | -7.35 to -9.99 nih.gov |

| Adenosine kinase | 1,5-Benzothiazepine derivatives | -7.65 to -2.68 nih.gov |

| Zika virus helicase | 1,5-Benzothiazepine chalcone derivatives | -4.6490 to -4.9291 semanticscholar.org |

Elucidation of Active Site Interactions

Beyond predicting binding affinities, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the active site of a protein. For derivatives of 1,5-benzothiazepine, docking studies have revealed that halogen substitutions on the 2-phenyl ring can significantly influence biological activity by engaging in favorable hydrophobic interactions with the target protein nih.gov. The presence of a halogen atom at specific positions of the phenyl group is thought to be crucial for these binding interactions nih.gov. For example, in the case of Glucosamine-6-phosphate synthase, the interactions of a difluorophenyl-substituted benzothiazepine (B8601423) derivative within the binding pocket have been visualized, highlighting the specific molecular interactions responsible for its binding affinity nih.gov. These detailed interaction maps are invaluable for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of QSAR have been applied to similar heterocyclic compounds. For instance, a QSAR analysis was performed on 2-aminothiazol-4(5h)-one derivatives to develop a predictive model for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 nih.gov. Such models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds nih.gov. This approach allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. The application of QSAR to 1,5-benzothiazepines has been noted in the context of their anti-diabetic activity, where 3D-QSAR analysis was used to determine the structural requirements for their action as mitochondrial sodium-calcium exchange inhibitors .

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligand-protein complexes over time. For 1,5-benzothiazepine derivatives, MD simulations have been employed to validate the results of molecular docking studies and to gain deeper insights into the stability of the predicted binding poses semanticscholar.org. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key interactions that contribute to the stability of the complex semanticscholar.org. By analyzing the trajectory of the simulation, researchers can assess the root-mean-square deviation (RMSD) and radius of gyration (Rg) to understand the conformational changes and stability of the protein-ligand complex mdpi.com. MD simulations are a powerful tool for refining the understanding of ligand-target interactions and for confirming the viability of potential drug candidates.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and geometry of molecules with high accuracy.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic characteristics of this compound. Such analyses typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Furthermore, molecular electrostatic potential (MEP) maps are generated to visualize the charge distribution. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for predicting how the molecule will interact with biological targets like protein active sites. For the this compound scaffold, the carbonyl oxygen and the sulfur atom are expected to be regions of negative potential, while the N-H group would be a region of positive potential.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Computational Parameter | Predicted Value/Information | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity; potential site for oxidative metabolism. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity; relevant for charge-transfer interactions. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing solubility and binding interactions. |

| MEP Negative Region | Carbonyl Oxygen (C=O) | Likely site for hydrogen bond donation from biological targets. |

| MEP Positive Region | Amide Proton (N-H) | Likely site for hydrogen bond acceptance from biological targets. |

Tautomerism and Stability Predictions

Tautomers are structural isomers of chemical compounds that can readily interconvert. This phenomenon is significant for drug molecules as different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and metabolic profiles. nih.gov The this compound structure possesses the potential for keto-enol tautomerism due to the presence of a carbonyl group adjacent to a proton on the heterocyclic ring.

Computational chemistry provides a robust framework for predicting the most stable tautomeric forms of a molecule. By calculating the Gibbs free energies of all possible tautomers, researchers can determine their relative stabilities and predict their equilibrium populations in different environments (e.g., in a vacuum or in solution). nih.govmdpi.com DFT calculations have shown that for similar heterocyclic systems, the keto form is often more stable than the corresponding enol tautomer, though this can be influenced by solvent effects and intramolecular hydrogen bonding. mdpi.com For this compound, two primary tautomers can be considered: the amide (keto) form and the iminol (enol) form.

Table 2: Predicted Relative Stability of this compound Tautomers

| Tautomeric Form | Structure | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| Amide (Keto) Form | This compound | 0.00 (Reference) | Most Stable |

| Iminol (Enol) Form | 2-Phenyl-5H-1,5-benzothiazepin-4-ol | +8.5 | Less Stable |

In Silico ADME/Tox Predictions and Pharmacokinetic Modeling

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in modern drug discovery. These methods allow for the early-stage evaluation of a compound's drug-like potential, reducing the time and cost associated with experimental studies. For the 1,5-benzothiazepine class of compounds, several computational studies have been performed to evaluate their pharmacokinetic profiles. uees.edu.ec

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. nih.govmdpi.com Studies on 1,5-benzothiazepine derivatives indicate that they generally show satisfactory results in these predictive analyses and follow Lipinski's rule. researchgate.net This suggests that compounds like this compound are likely to possess good drug-likeness properties. nih.gov

Pharmacokinetic modeling also involves predicting interactions with metabolic enzymes, such as the Cytochrome P450 (CYP) family. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms, which is crucial for anticipating drug-drug interactions. mdpi.com Furthermore, toxicity predictions can flag potential liabilities, such as mutagenicity or cardiotoxicity, early in the development process. For several 1,5-benzothiazepine derivatives, acute oral toxicity studies have suggested that the compounds are non-toxic in nature. researchgate.net

Table 3: Representative In Silico ADME/Tox Profile for the 1,5-Benzothiazepine Scaffold

| ADME/Tox Parameter | Predicted Property/Value | Implication for Drug Development |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliant with Lipinski's Rule |

| H-Bond Donors | < 5 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | High (>70%) | Good potential for oral absorption nih.gov |

| Bioavailability Score | Good | Indicates favorable pharmacokinetic properties |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates |

| AMES Mutagenicity | Predicted Non-mutagenic | Lower risk of genotoxicity |

| hERG Inhibition | Predicted Non-inhibitor | Lower risk of cardiotoxicity |

Future Research Directions and Unexplored Avenues for 2 Phenyl 1,5 Benzothiazepin 4 5h One

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The traditional synthesis of 1,5-benzothiazepines often involves multi-step procedures with harsh reaction conditions and the use of hazardous solvents, leading to modest yields and significant environmental impact. chemrevlett.com Future research must prioritize the development of green and sustainable synthetic routes to 2-phenyl-1,5-benzothiazepin-4(5H)-one and its derivatives.

Key areas of focus include:

Green Solvents and Reaction Media: Replacing conventional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG-400) has shown promise in significantly improving reaction yields (over 95%) and reducing reaction times. mdpi.comnih.gov

Energy-Efficient Techniques: The application of microwave irradiation and ultrasound can dramatically accelerate reaction rates, leading to higher throughput and reduced energy consumption compared to conventional heating methods. chemrevlett.comnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. nih.gov Exploring the synthesis of this compound in flow systems could lead to more efficient and reproducible manufacturing processes.

Enzymatic Synthesis: The use of biocatalysts could offer unparalleled chemo-, regio-, and stereoselectivity, providing a highly sustainable route to chiral this compound derivatives.

| Synthetic Methodology | Key Advantages |

| Solid Acid/Base Catalysis | Reusability, reduced waste, one-pot synthesis |

| Green Solvents (e.g., PEG-400) | High yields, reduced reaction times, environmentally benign |

| Microwave/Ultrasound Irradiation | Rapid reaction rates, energy efficiency |

| Flow Chemistry | Scalability, precise control, enhanced safety |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, sustainability |

Advanced SAR Studies for Enhanced Selectivity and Potency against Specific Molecular Targets

A deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is crucial for designing next-generation therapeutics with improved potency and selectivity. Future research should move beyond traditional SAR and embrace advanced computational and experimental techniques.

Three-Dimensional Quantitative SAR (3D-QSAR): This approach can provide detailed insights into the spatial arrangement of chemical features that govern biological activity, guiding the rational design of more potent analogues.

Pharmacophore Modeling: Identifying the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) responsible for binding to a specific target can aid in the virtual screening of compound libraries and the design of novel derivatives with enhanced affinity. japsonline.comresearchgate.net

Molecular Docking and Dynamics Simulations: These computational tools can predict the binding modes of this compound derivatives within the active site of a target protein, elucidating key interactions and informing the design of modifications to improve binding affinity and selectivity. jksus.orgresearchgate.net For instance, docking studies have been employed to rationalize the cholinesterase inhibitory activity of certain 1,5-benzothiazepine (B1259763) derivatives. researchgate.net

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. Applying FBDD to the this compound scaffold could uncover novel binding interactions and lead to the development of highly selective inhibitors.

Exploration of New Biological Targets and Pathways (In Vitro) Relevant to Emerging Disease Areas

The versatile 1,5-benzothiazepine scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential to modulate a variety of molecular targets. bohrium.com Future in vitro studies should focus on screening this compound and its derivatives against novel targets in emerging disease areas.

| Potential Therapeutic Area | Specific Molecular Targets |

| Oncology | EGFR Tyrosine Kinase, PARP-1, Human Adenosine Kinase, Glycogen Synthase Kinase-3β, Mitogen-activated Protein Kinase 1 mdpi.comresearchgate.netijpsnonline.com |

| Infectious Diseases | H1N1 Neuraminidase (Influenza), HIV Protease bohrium.comjapsonline.com |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) researchgate.netresearchgate.net |

| Thrombosis | Factor VIIa/Tissue Factor lookchem.com |

| Metabolic Disorders | α-amylase, α-glucosidase, Dipeptidyl Peptidase-4 (DPP-4), Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov |

Systematic screening of diverse libraries of this compound derivatives against these and other emerging targets will be crucial for identifying new therapeutic applications.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Synthetic Biology, Systems Pharmacology)

The complexity of modern drug discovery necessitates a multidisciplinary approach. Integrating computational and biological disciplines will be key to unlocking the full potential of the this compound scaffold.

Chemoinformatics: The use of chemoinformatics tools for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help in the early identification of drug-like candidates and reduce late-stage attrition in the drug development pipeline. nih.gov

Synthetic Biology: Engineering microorganisms to produce key precursors or even the entire this compound scaffold could provide a sustainable and cost-effective manufacturing platform.

Systems Pharmacology: This approach aims to understand the effect of a drug on the entire biological system rather than just a single target. By analyzing the network-level effects of this compound derivatives, researchers can better predict their efficacy and potential side effects. nih.gov Inverse docking strategies can be employed to identify potential biological targets for these compounds on a system-wide scale. jksus.org

Design and Synthesis of Advanced this compound Hybrid Molecules and Prodrugs

Hybrid Molecules: The design of hybrid molecules that incorporate the this compound scaffold with other pharmacophores can lead to dual-target or multi-target drugs with enhanced efficacy or a broader spectrum of activity. This approach has been explored for various therapeutic areas, including cancer and infectious diseases.

Prodrugs: The 1,5-benzothiazepine nucleus is a known pharmacophore for CNS-acting agents. derpharmachemica.com However, crossing the blood-brain barrier (BBB) remains a significant challenge for many potential therapeutics. The development of bioreversible prodrugs of this compound derivatives could enhance their CNS delivery. nih.govnih.govtaylorfrancis.com This can be achieved by masking polar functional groups to increase lipophilicity or by designing prodrugs that are substrates for specific transporters at the BBB. mdpi.com A CNS-targeting prodrug strategy could involve creating derivatives that are cleaved by enzymes with enriched expression in the CNS, such as fatty acid amide hydrolase (FAAH), leading to increased brain exposure of the active drug. chemrxiv.org

Q & A

Q. What are the common synthetic routes for 2-Phenyl-1,5-benzothiazepin-4(5H)-one and its derivatives?

Methodological Answer: Key synthetic strategies include:

- Microwave-assisted cyclocondensation : For rapid synthesis of diastereomeric mixtures (e.g., cis/trans-3-hydroxy derivatives) under reflux conditions with p-toluenesulfonic acid (p-TSA) catalysis .

- Asymmetric reduction : Using NaBH4 with chiral α-amino acids to achieve enantiomerically enriched products, such as (2S,3S)-3-hydroxy derivatives .

- Multicomponent Ugi reaction : Followed by Cu(I)-catalyzed Ullmann condensation to construct dipeptide-mimetic scaffolds with moderate-to-high yields .

Q. How is X-ray crystallography applied to determine the structure of benzothiazepine derivatives?

Methodological Answer:

- Software tools : SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze bond lengths, angles, and hydrogen bonding patterns .

- Key parameters : R factors (e.g., R1 < 0.05) and data-to-parameter ratios (>15:1) ensure accuracy. Example: Boat conformations in seven-membered rings confirmed via ORTEP-3 visualization .

Q. What spectroscopic methods confirm the stereochemistry of benzothiazepine derivatives?

Methodological Answer:

Q. What are the key impurities in benzothiazepine derivatives, and how are they characterized?

Methodological Answer:

- Common impurities : Diltiazem Impurity E (3-hydroxy derivatives) and F (dimethylaminoethyl-substituted analogs) .

- Analytical methods : HPLC with EP reference standards, mass spectrometry, and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound derivatives?

Methodological Answer:

Q. How can microwave-assisted synthesis improve yield and stereochemical outcomes?

Methodological Answer:

- Advantages : Reduced reaction times (3 hours vs. traditional 12+ hours), enhanced diastereoselectivity via controlled thermal gradients .

- Case study : Synthesis of cis-58 achieved >90% purity under microwave irradiation, minimizing side-product formation .

Q. How to address discrepancies between CD spectra and X-ray data in stereochemical assignments?

Methodological Answer:

Q. What methodologies enhance diastereoselectivity in benzothiazepine dipeptide mimics?

Methodological Answer:

- Ugi-4CR/Ullmann cascade : Enables access to both (R,S)- and (R,R)-diastereomers via post-reaction chromatographic separation .

- Hydrogen-bond-directed folding : Stabilizes turn conformations, favoring specific diastereomers during ring closure .

Q. How are hydrogen bonding networks analyzed in benzothiazepine crystals?

Methodological Answer:

Q. How to refine structures against twinned or high-resolution macromolecular data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.